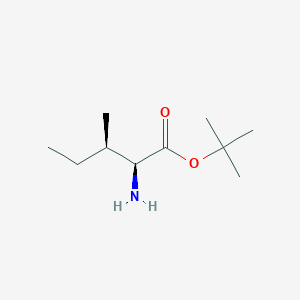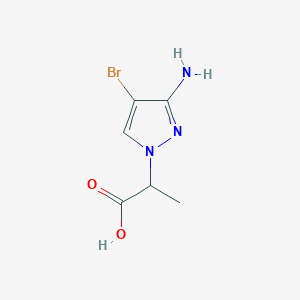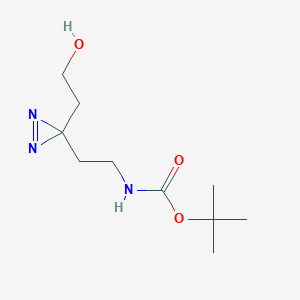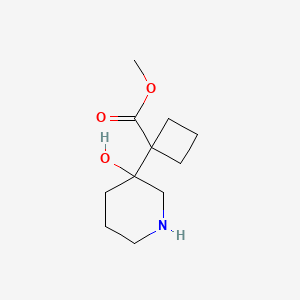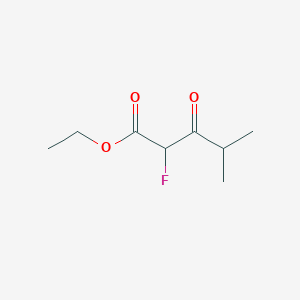
Ethyl 2-fluoro-4-methyl-3-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-fluoro-4-methyl-3-oxopentanoate is an organic compound with the molecular formula C8H13FO3. It is a fluorinated ester that finds applications in various fields, including pharmaceuticals and organic synthesis . The compound is characterized by its unique structure, which includes a fluorine atom, making it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-fluoro-4-methyl-3-oxopentanoate typically involves the reaction of ethyl 2-fluoroacetate with propionyl chloride in the presence of a base such as sodium hydride or sodium ethoxide . The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: In an industrial setting, the continuous preparation of this compound involves feeding the reactants into a reaction kettle, followed by separation and purification steps using techniques like rectification . This method ensures a consistent and high-yield production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-fluoro-4-methyl-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
Ethyl 2-fluoro-4-methyl-3-oxopentanoate is widely used in scientific research due to its versatility:
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-fluoro-4-methyl-3-oxopentanoate involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its reactivity and binding affinity to enzymes and receptors. This interaction can inhibit or modulate the activity of these biological targets, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
- Methyl 2-fluoro-3-oxopentanoate
- Ethyl 2-fluoro-3-oxopentanoate
- Ethyl 4-fluoro-3-oxopentanoate
Comparison: Ethyl 2-fluoro-4-methyl-3-oxopentanoate is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical properties and reactivity. Compared to its analogs, this compound offers enhanced stability and specificity in reactions, making it a preferred choice in various synthetic applications .
Propiedades
Fórmula molecular |
C8H13FO3 |
|---|---|
Peso molecular |
176.19 g/mol |
Nombre IUPAC |
ethyl 2-fluoro-4-methyl-3-oxopentanoate |
InChI |
InChI=1S/C8H13FO3/c1-4-12-8(11)6(9)7(10)5(2)3/h5-6H,4H2,1-3H3 |
Clave InChI |
CMNJNHWHNXWRRC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)C(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B13628599.png)

